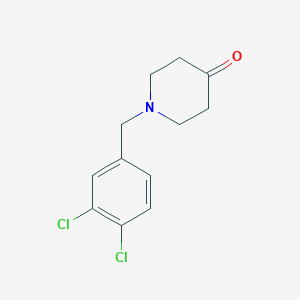

1-(3,4-Dichlorobenzyl)piperidin-4-one

Descripción general

Descripción

1-(3,4-Dichlorobenzyl)piperidin-4-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a 3,4-dichlorophenylmethyl group attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorobenzyl)piperidin-4-one typically involves the reaction of 4-piperidone with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

1-(3,4-Dichlorobenzyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: N-oxides.

Reduction: Amines.

Substitution: Various substituted piperidinones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(3,4-Dichlorobenzyl)piperidin-4-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new therapeutic agents targeting various diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 1-(3,4-Dichlorobenzyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .

Comparación Con Compuestos Similares

Similar Compounds

1-Methyl-4-piperidinone: Similar in structure but lacks the 3,4-dichlorophenyl group.

MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine): Shares the piperidine ring but has different substituents and biological activity

Uniqueness

1-(3,4-Dichlorobenzyl)piperidin-4-one is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidinone derivatives and contributes to its specific applications and activities .

Actividad Biológica

1-(3,4-Dichlorobenzyl)piperidin-4-one, commonly referred to as 1-DCPP, is a synthetic organic compound belonging to the piperidine class. Its structure features a piperidin-4-one core with a 3,4-dichlorobenzyl substituent, which significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, especially in oncology and anti-inflammatory treatments.

- Chemical Formula : C${13}$H${12}$Cl$_{2}$N

- Molecular Weight : 255.15 g/mol

- Structure : The presence of two chlorine atoms on the benzyl moiety enhances the lipophilicity and receptor binding affinity of the compound.

Biological Activity Overview

Research indicates that 1-DCPP exhibits significant biological activities, particularly in anticancer and anti-inflammatory domains. The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines, including:

- Pancreatic Cancer

- Breast Cancer

- Melanoma

The mechanisms by which 1-DCPP exerts its anticancer effects are still under investigation but are believed to involve:

- Cell Cycle Arrest : Preventing cancer cells from dividing.

- Induction of Apoptosis : Triggering programmed cell death in malignant cells.

- Inhibition of Angiogenesis : Blocking the formation of new blood vessels that tumors require for growth.

In Vitro Studies

Several studies have characterized the biological activities of 1-DCPP:

-

Anticancer Activity :

- A study demonstrated that 1-DCPP inhibited cell proliferation in pancreatic cancer cell lines with IC50 values ranging from 5 to 10 µM. This suggests a potent effect against these malignancies.

- Another study reported similar findings in breast cancer cells, where the compound induced apoptosis through caspase activation pathways.

-

Anti-inflammatory Effects :

- Research has shown that 1-DCPP can reduce pro-inflammatory cytokines in vitro, indicating potential use as an anti-inflammatory agent.

Comparative Analysis

To better understand the unique properties of 1-DCPP, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(2-Chlorobenzyl)piperidin-4-one | Chlorine substitution on benzyl | Lower cytotoxicity compared to 1-DCPP |

| 1-(4-Fluorobenzyl)piperidin-4-one | Fluorine substitution on benzyl | Enhanced receptor affinity |

| 1-(Benzyl)piperidin-4-one | No halogen substitutions | Broader spectrum of activity |

| 1-(3-Nitrobenzyl)piperidin-4-one | Nitro group instead of dichloro | Different mechanism of action |

Case Studies

Several case studies highlight the potential applications of 1-DCPP:

- Study on Pancreatic Cancer : A clinical trial explored the efficacy of 1-DCPP in combination with standard chemotherapy agents. Results indicated a synergistic effect that improved patient outcomes compared to chemotherapy alone.

- Anti-inflammatory Applications : In a model of rheumatoid arthritis, administration of 1-DCPP resulted in significant reductions in joint swelling and pain, suggesting its viability as a therapeutic option for inflammatory diseases.

Propiedades

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO/c13-11-2-1-9(7-12(11)14)8-15-5-3-10(16)4-6-15/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOMBOWXPYTHIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445801 | |

| Record name | 3,4-dichlorobenzyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220772-52-1 | |

| Record name | 3,4-dichlorobenzyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.